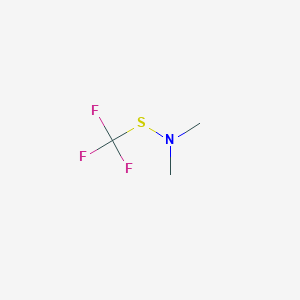
4-Ethyl-2,2,3,4-tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,2,3,4-tetramethylhexane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its highly branched structure, which influences its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2,3,4-tetramethylhexane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of such branched alkanes may involve catalytic cracking and isomerization processes. Catalytic cracking breaks down larger hydrocarbons into smaller, branched alkanes, while isomerization rearranges straight-chain alkanes into branched forms. These processes are typically carried out in large-scale reactors under high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,2,3,4-tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: Combustion in the presence of oxygen to form carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination using chlorine gas under UV light).
Common Reagents and Conditions:
Oxidation: Requires oxygen or air and an ignition source.
Substitution: Requires halogens like chlorine or bromine and UV light or heat to initiate the reaction.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Substitution: Haloalkanes such as 4-chloro-2,2,3,4-tetramethylhexane.
Scientific Research Applications
4-Ethyl-2,2,3,4-tetramethylhexane is used in various scientific research applications, including:
Chemistry: As a model compound to study the effects of branching on the physical and chemical properties of alkanes.
Biology and Medicine: Investigating its interactions with biological membranes and its potential as a hydrophobic agent in drug delivery systems.
Industry: Used as a reference standard in analytical chemistry and as a solvent or intermediate in organic synthesis.
Mechanism of Action
As an alkane, 4-Ethyl-2,2,3,4-tetramethylhexane is relatively inert and does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as altering membrane fluidity due to its hydrophobic nature. It does not have specific molecular targets or pathways but can influence the solubility and distribution of other compounds in a mixture.
Comparison with Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 4-Ethyl-2,2,3,5-tetramethylhexane
Comparison: 4-Ethyl-2,2,3,4-tetramethylhexane is unique due to its specific branching pattern, which affects its boiling point, melting point, and solubility compared to its isomers. For example, 2,2,4,4-tetramethylhexane has a different arrangement of methyl groups, leading to variations in physical properties and reactivity.
Properties
CAS No. |
62185-00-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C12H26/c1-8-12(7,9-2)10(3)11(4,5)6/h10H,8-9H2,1-7H3 |
InChI Key |
WVLMCSYUMSZJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Bromophenyl)methyl]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B14536376.png)
![3-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]propanamide](/img/structure/B14536378.png)
![2,2',2'',2'''-{Disulfanediylbis[(1-phenylethane-2,1-diyl)nitrilo]}tetra(ethan-1-ol)](/img/structure/B14536382.png)
![Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14536387.png)
![N,N'-Bis[(hydroxymethoxy)methyl]urea](/img/structure/B14536392.png)



![Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate](/img/structure/B14536411.png)


![7,9-Diethyl-6,7,8,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14536447.png)

